5-(2-Chlorophenyl)thiazole-4-carboxylic acid
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Overview
Description
5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 2-chlorophenyl group at the 5-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-(2-bromophenyl)thiazole-4-carboxylic acid .
Scientific Research Applications
5-(2-Chlorophenyl)thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antimicrobial, anti-inflammatory, and anticancer activities.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.
Agriculture: Thiazole derivatives are used as fungicides and herbicides.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of the 2-chlorophenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylthiazole-4-carboxylic acid
- 5-(4-Chlorophenyl)thiazole-4-carboxylic acid
- 5-(2-Bromophenyl)thiazole-4-carboxylic acid
Uniqueness
5-(2-Chlorophenyl)thiazole-4-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which enhances its biological activity and specificity compared to other similar compounds. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C10H6ClNO2S |
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Molecular Weight |
239.68 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |
InChI Key |
IQMCYIPNSZARSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CS2)C(=O)O)Cl |
Origin of Product |
United States |
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